2-(6-Isopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13829160
Molecular Formula: C19H25BO3
Molecular Weight: 312.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25BO3 |
|---|---|
| Molecular Weight | 312.2 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(6-propan-2-yloxynaphthalen-2-yl)-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C19H25BO3/c1-13(2)21-17-10-8-14-11-16(9-7-15(14)12-17)20-22-18(3,4)19(5,6)23-20/h7-13H,1-6H3 |
| Standard InChI Key | DBNTZKSBTWUSNX-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OC(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OC(C)C |
Introduction
2-(6-Isopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative, specifically a dioxaborolane compound. It is used in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic molecules. This compound is structurally similar to other dioxaborolanes but features an isopropoxy group attached to a naphthalene ring, making it unique for specific applications.
Data Tables
Given the lack of specific data on this compound, we can create a general table comparing it with similar compounds:
Suppliers and Availability
This compound is available from various chemical suppliers, including research-grade materials. For example, 2-(6-Isopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a purity of ≥97% is offered by suppliers like AOBChem USA .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume